molecular formula C27H22FN3O2 B11601132 (5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11601132
M. Wt: 439.5 g/mol
InChI Key: XXCRHLSKZXZOCX-ZVHZXABRSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methylbenzyl group, and an indole moiety, all connected to an imidazolidine-2,4-dione core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by reacting a suitable diamine with a diester or diketone under acidic or basic conditions.

    Introduction of the indole moiety: The indole group can be introduced through a condensation reaction with an appropriate indole derivative.

    Attachment of the fluorobenzyl and methylbenzyl groups: These groups can be introduced via nucleophilic substitution reactions using the corresponding benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Benzyl halides, indole derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
  • (5E)-3-(4-methylbenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-3-(4-fluorobenzyl)-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C27H22FN3O2

Molecular Weight

439.5 g/mol

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[[1-[(4-methylphenyl)methyl]indol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C27H22FN3O2/c1-18-6-8-19(9-7-18)15-30-17-21(23-4-2-3-5-25(23)30)14-24-26(32)31(27(33)29-24)16-20-10-12-22(28)13-11-20/h2-14,17H,15-16H2,1H3,(H,29,33)/b24-14+

InChI Key

XXCRHLSKZXZOCX-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=O)N4)CC5=CC=C(C=C5)F

Origin of Product

United States

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